2-Fluoro-5-methoxybenzoic acid
Overview
Description
2-Fluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine atom and a methoxy group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Mechanism of Action
Target of Action
As a derivative of benzoic acid, it may interact with proteins or enzymes that have affinity for benzoic acid or its derivatives .
Mode of Action
The fluoro group is a small, highly electronegative substituent that can form strong hydrogen bonds, while the methoxy group can participate in van der Waals interactions .
Biochemical Pathways
Benzoic acid derivatives are known to participate in a variety of biochemical processes, potentially affecting pathways related to metabolism, signal transduction, and cell cycle regulation .
Pharmacokinetics
The compound’s solubility, lipophilicity, and molecular weight (17014 g/mol) suggest that it may have good bioavailability .
Result of Action
As a benzoic acid derivative, it may have potential effects on cellular metabolism and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-methoxybenzoic acid can be synthesized through several methods. One common approach involves the methylation of 5-fluorosalicylic acid using methyl iodide in the presence of a base such as potassium carbonate . Another method includes the use of 4-fluoroaniline as a starting material, which undergoes a series of reactions including condensation, cyclization, and oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Fluoro-5-methoxybenzoic acid is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzoic acid: Similar in structure but with different positional isomers.
2-Fluoro-4-methoxybenzoic acid: Another positional isomer with distinct chemical properties.
2-Fluoro-3-methoxybenzoic acid: Differing in the position of the methoxy group
Uniqueness
2-Fluoro-5-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in targeted organic synthesis and specialized applications in research and industry .
Properties
IUPAC Name |
2-fluoro-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDSLTKMNCCQBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379091 | |
Record name | 2-Fluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367-83-9 | |
Record name | 2-Fluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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